molecular formula C12H18N2O3 B1375496 tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate CAS No. 1029715-22-7

tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate

Cat. No.: B1375496
CAS No.: 1029715-22-7
M. Wt: 238.28 g/mol
InChI Key: KKWODXVNKQZVKV-UHFFFAOYSA-N
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Description

Tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate is a chemical compound with the molecular formula C12H18N2O3. It is commonly used in scientific research due to its unique molecular structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-(pyridin-2-yloxy)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or alcohols; reactions are conducted under mild conditions with appropriate catalysts.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or ethers.

Scientific Research Applications

Tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate has diverse applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis processes.

    Biology: Investigated for its potential as a prodrug that can be enzymatically converted to active compounds in vivo.

    Medicine: Explored for its potential use in drug delivery systems and cancer therapy.

    Industry: Utilized in catalysis and environmental applications due to its stability and reactivity

Mechanism of Action

The mechanism of action of tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate involves its conversion to active compounds by enzymatic hydrolysis. The enzyme carboxylesterase 2 (CES2) is responsible for this conversion, which occurs in various tissues including the liver, small intestine, and colon. The active compounds then exert their effects by interacting with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-(pyridin-3-yloxy)ethyl)carbamate
  • tert-Butyl (2-(pyridin-4-yloxy)ethyl)carbamate
  • tert-Butyl (2-(quinolin-2-yloxy)ethyl)carbamate

Uniqueness

Tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate is unique due to its specific molecular structure, which imparts distinct reactivity and stability compared to its analogs.

Properties

IUPAC Name

tert-butyl N-(2-pyridin-2-yloxyethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-8-9-16-10-6-4-5-7-13-10/h4-7H,8-9H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWODXVNKQZVKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90739054
Record name tert-Butyl {2-[(pyridin-2-yl)oxy]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90739054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029715-22-7
Record name 1,1-Dimethylethyl N-[2-(2-pyridinyloxy)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1029715-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl {2-[(pyridin-2-yl)oxy]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90739054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Diethyl azodicarboxylate (630 μL, 4.00 mmol) was added to a mixture of 2-hydroxypyridine (0.380 g, 4.0 mmol), tert-butyl (2-hydroxyethyl)carbamate (0.322 g, 2.0 mmol) and triphenylphosphine (1.05 g, 4.0 mmol) in THF (6.0 mL). The mixture was stirred overnight at RT, and concentrated. The residue was chromatographed on silica gel with EtOAc in hexanes to give the product (0.353 g, 74.1%). LCMS: (M+H)=239.2.
Name
Diethyl azodicarboxylate
Quantity
630 μL
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
0.322 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
74.1%

Synthesis routes and methods II

Procedure details

Diethyl azodicarboxylate (630 μL, 4.00 mmol) was added to a mixture of 2-hydroxypyridine (0.380 g, 4.0 mmol), tert-butyl(2-hydroxyethyl)carbamate (0.322 g, 2.0 mmol) and triphenylphosphine (1.05 g, 4.0 mmol) in THF (6.0 mL). The mixture was stirred overnight at RT, and concentrated. The residue was chromatographed on silica gel with EtOAc in hexanes to give the product (0.353 g, 74.1%). LCMS: (M+H)=239.2.
Name
Diethyl azodicarboxylate
Quantity
630 μL
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
0.322 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
74.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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